molecular formula C3H7Br2N B12442920 2,3-Dibromopropan-1-amine

2,3-Dibromopropan-1-amine

Cat. No.: B12442920
M. Wt: 216.90 g/mol
InChI Key: VKQMAOOHJWXMPL-UHFFFAOYSA-N
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Description

2,3-Dibromopropan-1-amine is an organic compound with the molecular formula C3H8Br2N. It is a white crystalline solid that is highly soluble in water. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromopropan-1-amine can be synthesized through the reaction of propan-1-amine with bromine. The reaction typically involves the addition of bromine to the double bond of propene, followed by the substitution of the bromine atoms with an amine group. The reaction conditions usually require a solvent such as ethanol and a catalyst like sodium hydroxide .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound involves a more efficient and cost-effective method. One such method includes the reaction of propan-1-amine with bromine in the presence of a phase-transfer catalyst. This method ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 2,3-Dihydroxypropan-1-amine.

    Oxidation: Various oxides depending on the reaction conditions.

    Reduction: 2,3-Dibromopropane.

Scientific Research Applications

2,3-Dibromopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dibromopropan-1-amine exerts its effects involves the interaction of its bromine atoms with nucleophiles in the reaction medium. The compound can act as an alkylating agent, transferring its bromine atoms to other molecules. This process can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromopropan-1-amine is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions and its applications in various fields highlight its importance in scientific research and industry .

Properties

Molecular Formula

C3H7Br2N

Molecular Weight

216.90 g/mol

IUPAC Name

2,3-dibromopropan-1-amine

InChI

InChI=1S/C3H7Br2N/c4-1-3(5)2-6/h3H,1-2,6H2

InChI Key

VKQMAOOHJWXMPL-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)N

Origin of Product

United States

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